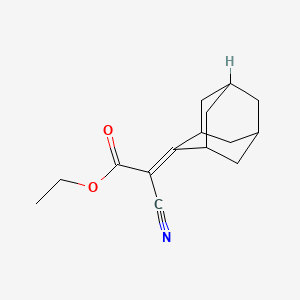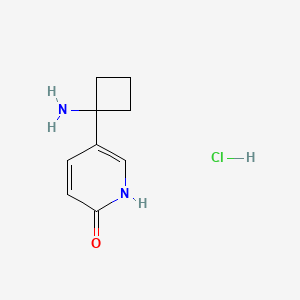
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride has been explored through various methods. A two-step protocol was developed for the preparation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones, which are structurally similar to the compound of interest. This synthesis begins with 2-hydroxycyclobutanone and 2-aminopyridines and does not require a catalyst. The process involves the formation of 2,2-bis(pyridin-2-ylamino)cyclobutanols followed by a ring expansion mediated by Dess-Martin periodinane .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones was established based on IR and 1H NMR spectroscopy data. These compounds predominantly exist in the enol form, as evidenced by a positive reaction with an alcoholic solution of iron(III) chloride .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, particularly their interaction with binucleophiles. For example, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones were found to react with hydrazine hydrate, leading to the formation of pyrazole derivatives. The proposed reaction mechanisms and the yields of the reaction products have been described, highlighting the high reactivity due to the active carbonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride have been investigated. For instance, a series of 5-(1-aminocyclohexyl)-2(1H)-pyridinones were prepared, demonstrating the difference in reactivity between 2-alkoxy-pyridines and 2(1H)-pyridinones . Additionally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and characterized by IR, 1H NMR, and LC/MS analysis. These compounds were evaluated for their antioxidant activity, with some showing promising results in assays such as the DPPH assay and hydroxy radical induced DNA strand scission assay .
Wissenschaftliche Forschungsanwendungen
Quinoline and Pyridine Derivatives as Corrosion Inhibitors
Quinoline derivatives, which include compounds structurally similar to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride, are known for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces to form stable chelating complexes, thereby preventing metallic corrosion. This application is crucial in industries where metal longevity and integrity are vital, such as in the construction and automotive sectors (Verma, Quraishi, & Ebenso, 2020).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts, including pyridine derivatives, are pivotal in synthesizing bioactive compounds. These catalysts facilitate the development of complex molecules through one-pot multicomponent reactions, proving indispensable in drug discovery and pharmaceutical research. The versatility of pyridine-based scaffolds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride in catalyzing reactions opens avenues for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Pyridine Derivatives in Analytical Chemistry
Pyridine derivatives are significant in analytical chemistry for their chemosensing applications. Their ability to selectively bind to various ions and species makes them highly effective chemosensors. This property is utilized in environmental monitoring, food safety, and clinical diagnostics, highlighting the importance of compounds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride in detecting and quantifying chemical substances (Abu-Taweel et al., 2022).
Anticancer Potency of Pyridine-Based Cu(II) Complexes
Research on pyridine derivatives complexed with metals, such as Cu(II), demonstrates significant anticancer activity against various cancer cell lines. These studies suggest that complexing pyridine derivatives with metals can enhance their pharmacological effects, offering a promising route for developing new anticancer drugs. The exploration of metal complexes with compounds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride could lead to potent and selective anticancer therapies (Alshamrani, 2023).
Eigenschaften
IUPAC Name |
5-(1-aminocyclobutyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-9(4-1-5-9)7-2-3-8(12)11-6-7;/h2-3,6H,1,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTNNAPPYRTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CNC(=O)C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)
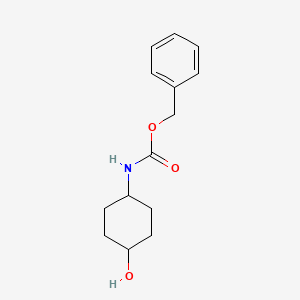
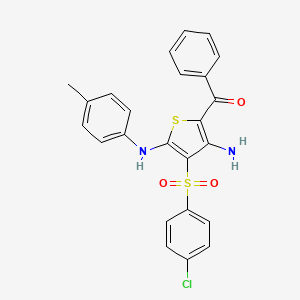
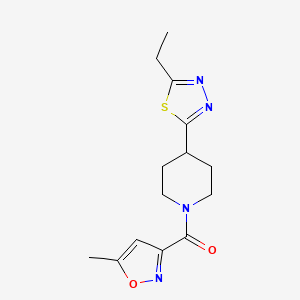
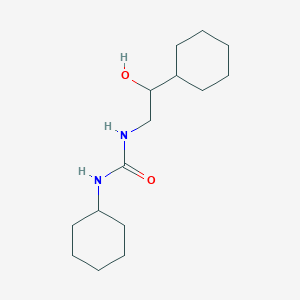
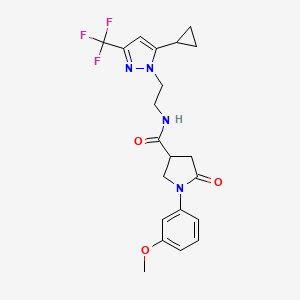
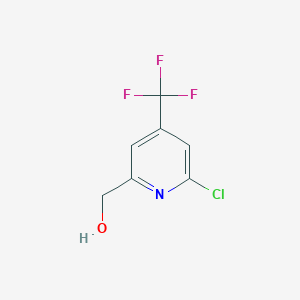
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
